Home > Products > Screening Compounds P145305 > Lacto-N-neohexaose (LNnH)
Lacto-N-neohexaose (LNnH) -

Lacto-N-neohexaose (LNnH)

Catalog Number: EVT-15224620
CAS Number:
Molecular Formula: C39H68N2O30
Molecular Weight: 1045.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lacto-N-neohexaose is a complex oligosaccharide that belongs to the family of human milk oligosaccharides, which are known for their significant roles in infant nutrition and health. This compound is characterized by its unique structure, which consists of multiple sugar units linked together, providing various biological functions. Lacto-N-neohexaose is classified as a branched hexasaccharide, derived from the lacto-N-tetraose backbone with additional sugar units that enhance its functional properties.

Source and Classification

Lacto-N-neohexaose is primarily sourced from human milk, where it plays a crucial role in promoting the growth of beneficial gut bacteria and enhancing immune function in infants. It is classified under the category of human milk oligosaccharides, which are non-digestible carbohydrates that contribute to the development of the infant gut microbiome and offer protection against pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of lacto-N-neohexaose has been achieved through various methods, including chemical synthesis and enzymatic approaches. A notable method involves a convergent strategy that utilizes donor-acceptor protecting group combinations to facilitate glycosylation reactions. This approach allows for the selective assembly of sugar units while minimizing side reactions.

  1. Chemoenzymatic Synthesis: This method combines chemical carbohydrate synthesis with enzymatic glycosylation strategies. For example, researchers have reported using a tetrasaccharide core structure as a precursor for further glycan extension to synthesize lacto-N-neohexaose efficiently .
  2. Convergent Synthesis: A 3+3 coupling strategy has been developed to synthesize lacto-N-neohexaose by optimizing the selection of leaving groups and protecting groups . This method enhances yield and purity, making it suitable for large-scale applications.
Molecular Structure Analysis

Structure and Data

Lacto-N-neohexaose has the molecular formula C40H68N2O31C_{40}H_{68}N_{2}O_{31} and a molecular weight of approximately 1072.96 g/mol . The structure consists of multiple sugar units, including galactose, N-acetylglucosamine, and glucose, arranged in a branched configuration. The specific arrangement of these units contributes to its biological activity.

Structural Features

  • Core Structure: The core structure includes a combination of galactosyl and N-acetylglucosaminyl residues.
  • Branched Configuration: The branching occurs due to specific glycosidic linkages that differentiate it from linear oligosaccharides.
Chemical Reactions Analysis

Reactions and Technical Details

Lacto-N-neohexaose participates in various chemical reactions typical of oligosaccharides. These include glycosylation reactions where sugar units are added to form longer chains or branched structures. The synthesis often involves:

  • Glycosylation: Utilizing specific enzymes such as galactosyltransferases to facilitate the addition of galactose units.
  • Deprotection Steps: Following glycosylation, deprotection steps are necessary to remove protective groups used during synthesis, allowing for the final product's isolation .
Mechanism of Action

Process and Data

The mechanism of action for lacto-N-neohexaose primarily revolves around its prebiotic effects in the gut. It promotes the growth of beneficial bacteria such as bifidobacteria while inhibiting pathogenic bacteria. This action is facilitated by:

  • Binding to Gut Receptors: Lacto-N-neohexaose can bind to specific receptors in the gut epithelium, enhancing mucosal immunity.
  • Modulation of Gut Microbiota: By selectively promoting the growth of beneficial microbes, it contributes to a balanced gut microbiome, essential for infant health.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1072.96 g/mol.
  • Solubility: Lacto-N-neohexaose is soluble in water but may exhibit varying solubility depending on concentration and temperature conditions.

Chemical Properties

  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: It can undergo hydrolysis under acidic conditions, leading to the release of monosaccharides.
Applications

Lacto-N-neohexaose has several scientific applications:

  1. Nutritional Research: Its role in infant nutrition is extensively studied to understand its benefits in promoting gut health.
  2. Pharmaceutical Development: Potential applications include developing prebiotic supplements aimed at enhancing gut microbiota.
  3. Biotechnology: Used in research focusing on glycoscience and the development of functional foods that mimic human milk properties.
Structural Classification and Biosynthesis Pathways of LNnH in Human Milk Oligosaccharides (HMOs)

Positional Isomerism in HMO Core Structures: LNnH vs. Lacto-N-hexaose (LNH)

Lacto-N-neohexaose (LNnH) and lacto-N-hexaose (LNH) are positional isomers that share an identical hexasaccharide molecular formula (C30H52O26N2) but differ in glycosidic linkage topology. LNnH features a symmetrically branched core with two N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) units attached via β1-3 and β1-6 linkages to the inner galactose residue of a lactose (Galβ1-4Glc) foundation. In contrast, LNH possesses an asymmetrical branching pattern: a type-I lacto-N-biose (LNB; Galβ1-3GlcNAc) on the β1-3 arm and a LacNAc on the β1-6 arm [1] [8]. This divergence arises from the distinct regiochemistry of elongation:

  • LNnH: Galβ1-4GlcNAcβ1-3(Galβ1-4GlcNAcβ1-6)Galβ1-4Glc
  • LNH: Galβ1-3GlcNAcβ1-3(Galβ1-4GlcNAcβ1-6)Galβ1-4Glc

The term "neo" in LNnH denotes the exclusive use of type-II chains (LacNAc) in its architecture, while LNH incorporates a type-I chain (LNB) on one branch [8]. This structural distinction critically influences their biological functions, as LNnH’s terminal LacNAc residues serve as preferential ligands for microbial adhesins and immune receptors.

Table 1: Structural Comparison of LNnH and LNH

FeatureLNnHLNH
Core StructureSymmetrically branchedAsymmetrically branched
β1-3 ArmGalβ1-4GlcNAcβ1-3Gal- (Type II chain)Galβ1-3GlcNAcβ1-3Gal- (Type I chain)
β1-6 ArmGalβ1-4GlcNAcβ1-6Gal- (Type II chain)Galβ1-4GlcNAcβ1-6Gal- (Type II chain)
Reducing EndGalβ1-4Glc (Lactose)Galβ1-4Glc (Lactose)
Biological PrevalenceHigher in secretor-positive mothersLower abundance

Elongation Patterns: Role of Type I vs. Type II Chain Biosynthesis in LNnH Assembly

LNnH biosynthesis occurs in the Golgi apparatus of mammary gland epithelial cells, directed by spatially organized glycosyltransferases. Its assembly initiates with the lactose core (Galβ1-4Glc), followed by stepwise elongation:

  • β1-3 N-Acetylglucosaminylation: A β1-3-N-acetylglucosaminyltransferase (β3-GnT) attaches GlcNAc to the C3 hydroxyl of the inner galactose, forming the precursor GlcNAcβ1-3Galβ1-4Glc (LNT2).
  • β1-6 Branch Initiation: A β1-6-N-acetylglucosaminyltransferase (β6-GnT) adds a second GlcNAc to the C6 hydroxyl of the same galactose, generating a branched tetrasaccharide: GlcNAcβ1-6(GlcNAcβ1-3)Galβ1-4Glc.
  • Type II Chain Elongation: Two distinct β1-4-galactosyltransferases (β4-GalT) catalyze LacNAc formation:
  • The first β4-GalT adds galactose to the GlcNAc on the β1-6 arm, yielding Galβ1-4GlcNAcβ1-6(GlcNAcβ1-3)Galβ1-4Glc.
  • The second β4-GalT acts on the β1-3 arm to form Galβ1-4GlcNAcβ1-3(Galβ1-4GlcNAcβ1-6)Galβ1-4Glc (LNnH) [2] [8].

Critically, LNnH assembly exclusively employs type-II chains (LacNAc), whereas LNH requires a β1-3-galactosyltransferase (β3-GalT) to install a type-I chain (LNB) on its β1-3 arm. This specificity arises from the compartmentalized expression of β3-GalT vs. β4-GalT enzymes in mammary cells. β4-GalT isoforms (e.g., B4GALT1) dominate in LNnH-synthesizing cells, favoring LacNAc formation over LNB [2] [6].

Table 2: Biosynthetic Features of LNnH vs. LNH

Biosynthetic FeatureLNnHLNH
Initial Branching Enzymeβ1-6-N-Acetylglucosaminyltransferaseβ1-6-N-Acetylglucosaminyltransferase
β1-3 Arm Elongationβ1-4-Galactosyltransferase (Type II)β1-3-Galactosyltransferase (Type I)
β1-6 Arm Elongationβ1-4-Galactosyltransferase (Type II)β1-4-Galactosyltransferase (Type II)
Dominant Chain TypeType II (LacNAc)Mixed (Type I + Type II)
Genetic RegulationFUT2-independentFUT2-dependent

Enzymatic Regulation of β1-3 vs. β1-4 Glycosidic Linkages in LNnH Formation

The formation of LNnH’s defining β1-4 linkages is governed by substrate-specific glycosyltransferases with distinct catalytic mechanisms:

  • β1-4-Galactosyltransferases (β4-GalT): These enzymes (e.g., B4GALT1) utilize UDP-galactose as a donor and recognize the GlcNAcβ-R acceptor via a conserved catalytic domain. They form β1-4 linkages through an inverting mechanism, where the nucleophilic C4 hydroxyl of GlcNAc attacks the anomeric carbon of UDP-Gal, displacing UMP and generating a β-configured glycosidic bond. The reaction is metal-ion-dependent (Mn2+ or Mg2+) and occurs with strict regioselectivity due to a hydrophobic pocket that positions GlcNAc’s C4-OH for nucleophilic attack [5] [6].
  • Competition with β1-3-Galactosyltransferases (β3-GalT): β3-GalT enzymes (e.g., B3GALT5) compete for the same GlcNAcβ-R acceptor but attach galactose via β1-3 linkages. LNnH synthesis predominates when β4-GalT expression exceeds β3-GalT, as observed in mammary cells of secretor-positive (FUT2+) women. The kinetic efficiency (kcat/Km) of β4-GalT for GlcNAcβ1-3Galβ1-4Glc is ~3-fold higher than that of β3-GalT, favoring LacNAc formation [6].

Genetic polymorphisms further modulate LNnH abundance. The secretor (FUT2) and Lewis (FUT3) gene status determines fucosyltransferase expression, indirectly influencing LNnH synthesis:

  • Secretor-positive (FUT2+)/Lewis-positive (FUT3+): High α1-2-fucosylation diverts precursors toward fucosylated HMOs (e.g., 2′-FL), reducing LNnH flux.
  • Secretor-negative (FUT2)/Lewis-positive (FUT3+): Reduced α1-2-fucosylation increases LNnH accumulation, constituting 15–20% of total HMOs [3] [6].

Enzyme localization also controls LNnH assembly. β4-GalT isoforms are compartmentalized in the trans-Golgi, where acceptor substrates (e.g., GlcNAcβ1-6(GlcNAcβ1-3)Galβ1-4Glc) are sequentially galactosylated. The spatial segregation of β4-GalT from β3-GalT ensures exclusive type-II chain elongation in LNnH biosynthesis [2] [6].

Properties

Product Name

Lacto-N-neohexaose (LNnH)

IUPAC Name

N-[2-[3,5-dihydroxy-2-[[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C39H68N2O30

Molecular Weight

1045.0 g/mol

InChI

InChI=1S/C39H68N2O30/c1-9(47)41-17-22(52)31(69-38-28(58)24(54)19(49)11(4-43)64-38)14(7-46)66-36(17)71-33-20(50)15(67-39(29(33)59)70-32-12(5-44)62-34(60)26(56)25(32)55)8-61-35-16(40-2)21(51)30(13(6-45)65-35)68-37-27(57)23(53)18(48)10(3-42)63-37/h10-40,42-46,48-60H,3-8H2,1-2H3,(H,41,47)

InChI Key

NUWXPVRSEMKSHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC)O)CO)OC6C(C(C(C(O6)CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.